Piperazineacetic acid benzyl ester hydrochloride
CAS No.:
Cat. No.: VC13654113
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2 |
|---|---|
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | benzyl 2-piperazin-1-ylacetate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H |
| Standard InChI Key | RTVXXOMDHWGCKM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)OCC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CCN1)CC(=O)OCC2=CC=CC=C2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Piperazineacetic acid benzyl ester hydrochloride features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to an acetic acid moiety via a methylene bridge. The benzyl ester group (C₆H₅CH₂O−) is esterified to the carboxylic acid, while the hydrochloride salt enhances solubility and stability . Key structural identifiers include:
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IUPAC Name: Benzyl 2-piperazin-1-ylacetate hydrochloride
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SMILES: C1CN(CCN1)CC(=O)OCC2=CC=CC=C2.Cl
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InChI Key: RTVXXOMDHWGCKM-UHFFFAOYSA-N
The crystal structure remains undetermined, but computational models suggest a planar piperazine ring with the benzyl group adopting a perpendicular orientation relative to the acetate moiety.
Physicochemical Characteristics
The compound's physical properties are critical for its handling and application in synthetic workflows:
The absence of melting point data underscores the need for further experimental characterization.
Synthesis and Derivative Formation
Synthetic Pathways
Piperazineacetic acid benzyl ester hydrochloride is synthesized via multistep reactions involving piperazine precursors. A representative route involves:
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Strecker Reaction: Condensation of ketones with ethyl glycinate hydrochloride to form α-aminonitrile intermediates .
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Cyclization: Base-catalyzed intramolecular cyclization (e.g., using potassium bis(trimethylsilyl)amide) to yield 2,6-diketopiperazine (DKP) scaffolds .
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Esterification: Reaction with benzyl bromoacetate in dimethylformamide (DMF) to introduce the benzyl ester group .
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Hydrochlorination: Treatment with hydrochloric acid to form the hydrochloride salt.
Alternative methods utilize reductive methylation or catalytic hydrogenolysis for derivative synthesis . For example, methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride—a related compound—is synthesized via similar strategies, highlighting the versatility of piperazine intermediates .
Structural Modifications
Modifying the piperazine core or ester group alters bioactivity:
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Benzyl vs. Aliphatic Substituents: Benzyl groups enhance trypanocidal activity in analogues by improving hydrophobic interactions with target enzymes .
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Hydroxamic Acid Derivatives: Replacing the ester with a hydroxamic acid group (CONHOH) confers metal-chelating properties, potentiating inhibition of metalloenzymes like those in Trypanosoma brucei .
Future Research Directions
Synthesis Optimization
Current synthetic routes suffer from low yields and harsh reaction conditions (e.g., strong bases, high temperatures) . Exploring enzymatic catalysis or flow chemistry could improve efficiency and sustainability .
Biological Screening
Priority areas include:
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Target Identification: Proteomic studies to identify binding partners (e.g., metalloenzymes, GPCRs).
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In Vivo Efficacy: Testing in animal models of parasitic or CNS diseases.
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Structure-Activity Relationships (SAR): Systematic variation of the benzyl and acetate groups to enhance potency and selectivity .
Formulation Development
Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies could overcome solubility limitations .
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